molecular formula C13H10FNO3S B2910637 Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate CAS No. 478080-00-1

Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B2910637
CAS No.: 478080-00-1
M. Wt: 279.29
InChI Key: YCOJNUUROWERHU-UHFFFAOYSA-N
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Description

Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate is a synthetically designed small molecule that serves as a versatile building block in organic and medicinal chemistry. It features a thiophene ring core substituted with a methyl ester group and a 4-fluorobenzoylamino moiety. This specific structure places it within a class of compounds known for their significant potential in pharmaceutical research and development. Thiophene-based derivatives are extensively investigated for their wide spectrum of biological activities. Research into analogous compounds has demonstrated that the thiophene nucleus is a critical pharmacophore, with documented activities including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the fluorine atom on the benzoyl group is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This compound is particularly valuable as a precursor in the synthesis of more complex heterocyclic systems. For instance, 2-aminothiophene derivatives, which share a similar core structure, are key intermediates in producing thienopyrimidines—a class of heterocycles found in investigational drugs acting as kinase inhibitors, calcium receptor antagonists, and antiviral agents . The mechanism of action for this compound is dependent on the final target pathway, but related molecules have been shown to function by interacting with enzymes or receptors, such as inhibiting ribonucleotide reductase in cancer studies or modulating serotonergic pathways . It is exclusively intended for non-human research applications. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(4-fluorobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOJNUUROWERHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine Substituents: The 4-fluorobenzoyl group in the target compound enhances electron-withdrawing effects, improving binding affinity in biological systems compared to non-fluorinated analogs like Methyl 3-(phenylamino)-2-thiophenecarboxylate .
  • Sulfonylurea Group in Thifensulfuron-methyl : This group introduces herbicidal activity by targeting plant enzymes, a feature absent in the target compound .

Physicochemical Properties

  • Stability: Fluorine in the target compound reduces metabolic degradation, offering a pharmacokinetic advantage over non-fluorinated derivatives .

Biological Activity

Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate is a compound belonging to the class of thiophene derivatives, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₀FNO₃S
  • Molecular Weight : 279.29 g/mol
  • CAS Number : 478080-00-1

This compound features a thiophene ring, a fluorobenzoyl group, and a methyl ester functional group, which contribute to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The product is then esterified using methanol and a catalyst like sulfuric acid.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorobenzoyl group may modulate enzyme or receptor activity, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can lead to effects such as:

  • Inhibition of Enzyme Activity : Potentially affecting metabolic pathways.
  • Modulation of Signaling Pathways : Influencing cellular responses to stimuli.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been investigated for its inhibitory effects on Mycobacterium tuberculosis, showing promising results against susceptible strains .

Anticancer Potential

Research into the anticancer properties of fluorinated compounds has revealed that similar structures can exhibit antiproliferative activity against various cancer cell lines. The presence of the fluorine atom in the benzoyl group may enhance bioactivity by altering pharmacokinetic properties .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-fluorobenzoateLacks thiophene ringLimited bioactivity
Methyl 3-fluorobenzoateLacks thiophene ring and amide linkageLimited bioactivity
Methyl 4-[(2-fluorobenzoyl)amino]benzoateContains benzene instead of thiopheneVariable activity

This compound stands out due to its unique combination of functional groups, which imparts distinct biological properties compared to similar compounds .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : Structural investigations highlighted the compound's potential as an anti-TB agent, emphasizing intermolecular interactions that contribute to its efficacy .
  • Antiproliferative Studies : Investigations into fluorinated benzothiazoles have shown that similar compounds can induce cell death in sensitive cancer cells without a biphasic dose-response, suggesting that this compound may exhibit comparable behavior .

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